molecular formula C22H30N4O7 B480559 1-{N'-[(E)-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE CAS No. 496959-67-2

1-{N'-[(E)-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE

Cat. No.: B480559
CAS No.: 496959-67-2
M. Wt: 462.5g/mol
InChI Key: RFOGYULHPYVGTO-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{N'-[(E)-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE is a complex organic compound with a unique structure that includes morpholine, benzylidene, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N'-[(E)-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE involves multiple steps. The key steps include the formation of the benzylidene hydrazine intermediate and its subsequent reaction with the acetamide derivative. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and benzylidene groups.

    Reduction: Reduction reactions can target the oxo groups in the compound.

    Substitution: The ethoxy and morpholinyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and benzylidene groups play crucial roles in binding to these targets, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide
  • 1-{N'-[(E)-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE

Uniqueness

The unique combination of functional groups in this compound provides distinct chemical properties and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

496959-67-2

Molecular Formula

C22H30N4O7

Molecular Weight

462.5g/mol

IUPAC Name

N'-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-N-(oxolan-2-ylmethyl)oxamide

InChI

InChI=1S/C22H30N4O7/c1-2-31-19-12-16(5-6-18(19)33-15-20(27)26-7-10-30-11-8-26)13-24-25-22(29)21(28)23-14-17-4-3-9-32-17/h5-6,12-13,17H,2-4,7-11,14-15H2,1H3,(H,23,28)(H,25,29)/b24-13+

InChI Key

RFOGYULHPYVGTO-ZMOGYAJESA-N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2CCCO2)OCC(=O)N3CCOCC3

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCC2CCCO2)OCC(=O)N3CCOCC3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2CCCO2)OCC(=O)N3CCOCC3

Origin of Product

United States

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